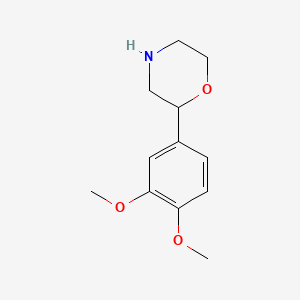

2-(3,4-Dimethoxyphenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOKVZNTDIYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560152 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100370-59-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethoxyphenyl Morpholine

Established Synthetic Routes to the 2-(3,4-Dimethoxyphenyl)morpholine Scaffold

The construction of the this compound framework can be achieved through several established synthetic strategies, primarily involving the formation of the morpholine (B109124) ring.

Cyclization Reactions for Morpholine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of morpholines. A common and conceptually straightforward approach involves the annulation of 1,2-amino alcohols. chemrxiv.orgresearchgate.net While direct conversion of 1,2-amino alcohols to morpholines can be challenging, a frequent method involves their reaction with reagents like chloroacetyl chloride or its ester derivatives, which possess a leaving group alpha to the carbonyl. chemrxiv.orgresearchgate.net This is typically a multi-step process. chemrxiv.org

A more direct and efficient one- or two-step, redox-neutral protocol utilizes inexpensive reagents such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This method is notable for the clean isolation of N-monoalkylation products resulting from a simple SN2 reaction between a 1,2-amino alcohol and ethylene sulfate. chemrxiv.orgorganic-chemistry.org The selectivity of this reaction is influenced by the structure of the 1,2-amino alcohol and the properties of ethylene sulfate. chemrxiv.org

Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield 1,4-oxazines (morpholines). organic-chemistry.org Furthermore, copper-catalyzed three-component reactions of phenylacetyl chlorides and various amines have been developed to produce highly substituted morpholines. evitachem.com

The formation of the morpholine ring can also be achieved through the ring opening of aziridines with nucleophiles, followed by cyclization. researchgate.net Additionally, palladium-catalyzed cyclization of N-allyl derivatives of amino alcohols represents another route to morpholine synthesis. researchgate.net

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of specific stereoisomers of morpholine derivatives is crucial for understanding their biological activity. Several enantioselective and diastereoselective methods have been developed for this purpose.

A general and high-yielding protocol for the enantioselective synthesis of C2-functionalized, benzyl-protected morpholines has been established from a common intermediate. nih.gov For instance, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine has been achieved using Sharpless asymmetric epoxidation to establish the key stereocenters. nih.gov

Diastereoselective syntheses of substituted morpholines have also been reported. Iron(III) can catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.org A cascade inter-intramolecular double Michael addition strategy has been used for the diastereoselective synthesis of highly functionalized cyclohexanones, which can be precursors to complex morpholine-containing structures. beilstein-journals.org Furthermore, a diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, which proceeds through a diastereomeric morpholinone derivative. nih.govresearchgate.net

Utilization of Precursor Molecules Bearing the 3,4-Dimethoxyphenyl Moiety

The synthesis of this compound can be accomplished by starting with precursors that already contain the 3,4-dimethoxyphenyl group. For example, a diastereomeric morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is formed in a Petasis reaction and can be further transformed. nih.govresearchgate.net Another precursor, ethyl 2-(3,4-dimethoxybenzyl)-3-oxopropanoate, can be synthesized from ethyl 3-(3,4-dimethoxyphenyl)propanoate. nih.gov

The morpholine scaffold itself is a versatile building block in the synthesis of more complex molecules. nih.gov For instance, two series of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine (B132010) analogues have been designed and synthesized. medchemexpress.com

Functionalization and Derivatization Strategies of this compound

Once the this compound scaffold is constructed, it can be further modified to explore structure-activity relationships and develop new derivatives.

Introduction of Substituents on the Morpholine Ring

The introduction of substituents onto the morpholine ring is a key strategy for modifying the properties of the parent compound. A palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, allows for the synthesis of 2,6-, 2,5-, and 2,3-disubstituted, as well as 2,5,6- and 2,3,5-trisubstituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

The addition of functional groups, such as a morpholine ring, to other scaffolds like tetrahydroquinoline has been shown to improve pharmacokinetic and pharmacodynamic properties. mdpi.com This is often due to the morpholine's ability to enhance water solubility and facilitate specific interactions with biological targets. mdpi.com

Reactions Involving the Nitrogen Atom of the Morpholine Ring (e.g., Nucleophilic Substitution)

The nitrogen atom of the morpholine ring is a key site for functionalization due to its nucleophilic character. atamankimya.comatamanchemicals.com However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamankimya.comatamanchemicals.com Despite this, morpholine readily undergoes many typical reactions of secondary amines. atamankimya.comatamanchemicals.com

A common reaction is the selective monoalkylation of the morpholine nitrogen using derivatives of 3,4-dimethoxyphenyl. evitachem.com This reaction typically proceeds via an SN2 mechanism. evitachem.com The nitrogen atom can also participate in the formation of enamines. atamankimya.comatamanchemicals.com Furthermore, intramolecular cyclization involving the nitrogen atom can lead to the formation of fused ring systems. youtube.com For example, morpholine-4-carbonyl chloride can be used to introduce a morpholinocarbonyl group onto another heterocyclic system. mdpi.com

Modifications of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a key structural component that can be chemically altered to modulate the properties of the parent molecule. While specific modifications on this compound itself are not extensively detailed in the reviewed literature, the reactivity of this moiety is well-established in related structures, such as derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and other aromatic compounds. nih.govresearchgate.net These transformations provide a basis for potential synthetic routes to novel analogs.

Common modifications involve reactions of the aromatic ring or the methoxy (B1213986) groups. For instance, the synthesis of various acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine demonstrates that the core structure is stable to various coupling conditions, allowing for extensive modification at other sites. nih.gov

Further synthetic strategies can be inferred from related methoxy-substituted phenyl compounds. For example, in the synthesis of other complex molecules, the 3,4-dimethoxyphenyl acetic acid can be reacted with other aromatic compounds, like resorcinol, via Friedel-Crafts acylation to form new carbon-carbon bonds. researchgate.net This indicates the potential for electrophilic substitution on the dimethoxyphenyl ring, although the specific positions would be directed by the existing methoxy groups. Additionally, the methoxy groups themselves can potentially be cleaved to yield the corresponding dihydroxy-phenyl derivatives, which can then be used for further functionalization.

In the broader context of drug discovery, modifications of similar moieties, such as the 3,4,5-trimethoxyphenyl group, are often explored to improve biological activity. mdpi.com Such strategies could theoretically be applied to the 3,4-dimethoxyphenyl group in the target molecule, involving demethylation followed by re-alkylation with different alkyl groups or the introduction of other substituents onto the aromatic ring.

| Compound Name |

| This compound |

| 2-(3,4-dimethoxyphenyl)ethylamine |

| 3,4-dimethoxyphenyl acetic acid |

| Resorcinol |

Reaction Mechanisms in this compound Synthesis

The formation of the this compound structure can be achieved through several synthetic routes, with the reaction mechanism being highly dependent on the chosen methodology. The most common strategies involve the formation of the morpholine ring through cyclization reactions.

One general and powerful method for the synthesis of 2-aryl morpholines is through palladium-catalyzed reactions. The general mechanism for palladium-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. nih.gov This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. nih.govyoutube.com In the context of synthesizing this compound, this could involve the coupling of a suitably substituted ethanolamine (B43304) derivative with a 3,4-dimethoxyphenyl halide.

Another mechanistic pathway involves the direct alkylation of morpholine with a derivative of 3,4-dimethoxyphenyl. This reaction typically proceeds via a standard SN2 mechanism, where the nitrogen atom of the morpholine acts as a nucleophile, attacking an electrophilic carbon atom on the dimethoxyphenyl-containing fragment. evitachem.com

More advanced, modern synthetic methods have also been developed. For example, a photocatalytic, diastereoselective annulation strategy for synthesizing substituted 2-aryl morpholines has been reported. nih.gov The mechanism for this transformation involves the generation of a radical cation intermediate through a visible-light-activated photocatalyst, with acids playing a crucial role in the reaction cascade. nih.gov

Furthermore, palladium-catalyzed reductive coupling of aryl ethers with morpholines represents another route. The proposed mechanism suggests that the reaction proceeds through the cleavage of the C(Ar)–O bond of the aryl ether to form a cyclohexanone (B45756) intermediate, which then undergoes reductive amination with the morpholine to yield the final product. rsc.org

A variety of catalytic systems can be employed for morpholine synthesis, often utilizing transition metals like palladium, copper, or iron. evitachem.comorganic-chemistry.orgresearchgate.net For instance, Pd(0)-catalyzed reactions can be used to form either the C-O or C-N bond of the morpholine ring. organic-chemistry.org

| Reagent/Catalyst | Role in Synthesis | Mechanistic Step |

| Palladium (Pd) Catalysts | C-N or C-O bond formation | Oxidative addition, Reductive elimination nih.govyoutube.com |

| Copper (Cu) Catalysts | C-N bond formation in three-component reactions | Catalyzes coupling of amines and other reagents evitachem.com |

| Visible-light photocatalyst | Annulation reaction for morpholine ring formation | Generation of a radical cation intermediate nih.gov |

| Base (e.g., tBuOK, K₂CO₃) | Deprotonation of amine/alcohol | Facilitates nucleophilic attack or catalyst regeneration youtube.comorganic-chemistry.org |

Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxyphenyl Morpholine and Analogues

Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule like 2-(3,4-Dimethoxyphenyl)morpholine is a critical factor in how it interacts with its biological targets, such as receptors or enzymes. nih.gov The molecule's ability to adopt different conformations, known as molecular flexibility, allows it to bind effectively to the specific shape of a target's binding site.

The conformation of a molecule is determined by the rotation around its single bonds. In the case of this compound, the key areas of conformational flexibility are the morpholine (B109124) ring and the bond connecting it to the 3,4-dimethoxyphenyl group. The morpholine ring typically exists in a "chair" conformation, which is its most stable form. However, it can also adopt other shapes, like a "boat" or "twist-boat" conformation, which might be necessary for binding to certain biological targets. nih.gov

The orientation of the 3,4-dimethoxyphenyl group relative to the morpholine ring is also important. This orientation is described by the torsion angle, which is the angle of rotation around the bond connecting the two rings. The preferred torsion angle will depend on the specific biological target, as it determines how the 3,4-dimethoxyphenyl group fits into the binding pocket.

The flexibility of the molecule allows it to adapt its shape to the binding site of its target. This "induced fit" can lead to a stronger binding affinity and, consequently, a more potent biological effect. Computational modeling techniques, such as molecular dynamics simulations, can be used to study the different conformations that this compound can adopt and to predict how it will interact with its biological targets. manchester.ac.uk

Contribution of the Morpholine Ring to Biological Activity and Selectivity

One of the key contributions of the morpholine ring is its ability to form hydrogen bonds. taylorandfrancis.com The oxygen and nitrogen atoms in the ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the biological target. These hydrogen bonds are crucial for the molecule's binding affinity and selectivity. For example, the oxygen atom in the morpholine ring can form a key hydrogen bond with the backbone of an enzyme's active site, anchoring the molecule in place. nih.gov

The morpholine ring also influences the molecule's physical and chemical properties, such as its solubility and lipophilicity (its ability to dissolve in fats and oils). These properties are important for the molecule's absorption, distribution, metabolism, and excretion (ADME) in the body. The presence of the morpholine ring can improve a compound's metabolic stability, meaning it is less likely to be broken down by enzymes in the body, leading to a longer duration of action.

Furthermore, the morpholine ring can act as a scaffold, holding the other parts of the molecule in the correct orientation for binding to the target. nih.gov By modifying the substituents on the morpholine ring, it is possible to fine-tune the molecule's biological activity and selectivity. For example, adding a methyl group to the nitrogen atom of the morpholine ring can alter the compound's potency and its preference for different biological targets. wikipedia.org

The table below illustrates how modifications to the morpholine ring in related compounds can affect their biological activity.

| Compound | Modification to Morpholine Ring | Biological Activity |

| Compound A | Unsubstituted morpholine | Moderate activity |

| Compound B | N-methylmorpholine | Increased potency |

| Compound C | 2,6-dimethylmorpholine | Altered selectivity |

Influence of the 3,4-Dimethoxyphenyl Substituent on Pharmacological Profile

The 3,4-dimethoxyphenyl group is another critical component of this compound, significantly influencing its pharmacological profile. This part of the molecule consists of a phenyl ring (a six-carbon aromatic ring) with two methoxy (B1213986) groups (-OCH3) attached at the 3 and 4 positions.

The 3,4-dimethoxyphenyl group is involved in various non-covalent interactions with the biological target, including hydrophobic interactions, van der Waals forces, and pi-stacking interactions. nih.gov The phenyl ring can interact with hydrophobic pockets in the target's binding site, while the methoxy groups can form hydrogen bonds with specific amino acid residues.

Studies on related compounds have shown that modifying the substituents on the phenyl ring can have a dramatic effect on the pharmacological profile. For example, replacing the methoxy groups with other functional groups, such as halogens or alkyl groups, can alter the compound's potency, selectivity, and metabolic stability. acs.org

The table below shows how different substituents on the phenyl ring can affect the biological activity of related compounds.

| Compound | Phenyl Ring Substituent | Biological Activity |

| Compound D | 3,4-dimethoxy | Potent and selective |

| Compound E | 4-methoxy | Reduced potency |

| Compound F | 3,4-dichloro | Altered selectivity |

Positional Effects of Substituents on Activity

The specific placement of substituents on both the morpholine ring and the phenyl ring of this compound has a profound impact on its biological activity. This is known as the positional effect of substituents.

As previously mentioned, the 3,4-disubstitution pattern on the phenyl ring is often optimal for activity. Moving the methoxy groups to other positions, such as the 2,4- or 3,5-positions, can lead to a significant decrease in potency. This is because the 3,4-dimethoxyphenyl group is specifically recognized by the binding site of the target, and any deviation from this pattern can disrupt the key interactions.

Similarly, the position of substituents on the morpholine ring is also critical. For example, in the related compound phenmetrazine, a methyl group at the 3-position of the morpholine ring is essential for its stimulant activity. Moving this methyl group to the 2-position or adding other substituents can drastically alter the compound's pharmacological properties. wikipedia.org

Systematic studies on related compounds have shown that even small changes in the position of a substituent can lead to large changes in activity. nih.gov This highlights the importance of a precise three-dimensional fit between the molecule and its biological target.

Computational Approaches to SAR Elucidation

In recent years, computational methods have become an indispensable tool for understanding the structure-activity relationships of drug candidates like this compound. researchgate.net These methods, often referred to as computer-aided drug design (CADD), allow researchers to model the interactions between a molecule and its biological target at the atomic level.

One of the most common computational approaches is molecular docking. In molecular docking, a computer program predicts the preferred orientation of a molecule when it binds to a target. This can help to identify the key interactions that are responsible for the molecule's biological activity and to predict how changes to the molecule's structure will affect its binding affinity.

Another powerful computational method is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity.

Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of a molecule and its target over time. This can provide insights into the flexibility of the molecule and the binding site, and it can help to understand the mechanism of binding in more detail.

These computational approaches, in combination with experimental studies, can greatly accelerate the process of drug discovery and development. By providing a deeper understanding of the SAR of this compound and its analogues, these methods can help to guide the design of new and improved therapeutic agents.

Pharmacological and Biological Activities of 2 3,4 Dimethoxyphenyl Morpholine and Its Derivatives

Spectrum of Reported Bioactivities for Morpholine (B109124) Derivatives

The versatility of the morpholine moiety has led to the discovery of compounds with a wide range of biological actions. These include anticancer, anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiviral properties, among others. researchgate.netresearchgate.netjchemrev.com The ability of the morpholine ring to improve pharmacokinetic profiles and engage in crucial hydrogen bonding and hydrophobic interactions with various enzymes and receptors underpins its frequent use in drug design. nih.govresearchgate.net

Morpholine derivatives have been widely investigated for their anti-inflammatory potential. researchgate.netresearchgate.netresearchgate.netjchemrev.com Research has shown that certain synthetic chemical scaffolds incorporating a morpholine ring exhibit potent anti-inflammatory activities. nih.gov For instance, studies on hydroxy benzophenones and their N-ethyl morpholine ethers demonstrated anti-inflammatory effects in animal models. researchgate.net

Notably, compounds structurally related to 2-(3,4-Dimethoxyphenyl)morpholine have shown significant anti-inflammatory properties. A compound isolated from Zingiber cassumunar Roxb., (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated a marked inhibitory effect on the acute phase of inflammation, including carrageenin-induced edema and prostaglandin (B15479496) biosynthesis. nih.gov Similarly, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), also isolated from the same plant, possesses potent anti-inflammatory activity, believed to be mediated through the inhibition of cyclooxygenase (CO) and lipoxygenase (LO) pathways. nih.gov

The antioxidant activity is another significant biological property reported for morpholine-containing compounds. researchgate.netresearchgate.netjchemrev.comnih.gov These derivatives can protect against oxidative stress, which is implicated in numerous diseases. For example, a series of 2-biphenylyl morpholine derivatives were found to inhibit the lipid peroxidation of microsomal membranes, indicating their antioxidant capacity. researchgate.net

In a study focused on multifunctional molecules, new morpholine derivatives were synthesized and shown to provide significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov Furthermore, research into new derivatives of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazole, which are structurally related to the subject compound, included the evaluation of their antioxidant activity in vitro. pensoft.net These findings underscore the potential of the dimethoxyphenyl-morpholine scaffold in developing agents that can combat oxidative damage.

Morpholine derivatives have shown promise in the context of central nervous system (CNS) disorders, exhibiting neuroprotective effects. researchgate.net The ability of some of these compounds to cross the blood-brain barrier makes them attractive candidates for treating neurological diseases. researchgate.net

Studies have demonstrated the neuroprotective activity of morpholine derivatives in various models. For instance, an allylmorpholine derivative was evaluated for its neuroprotective effects in a rat model of traumatic brain injury. researchgate.net Another study revealed that a monoterpene-derived compound, 4-[(3aR,7aS)-1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol, which contains a dimethoxyphenol moiety, possesses considerable neuroprotective activity in a mouse model of Parkinson's disease. researchgate.net Additionally, a series of novel morpholine derivatives were identified as selective antagonists for the dopamine (B1211576) D3 receptor, highlighting their potential application in treating dopamine-related CNS disorders. nih.gov

The development of morpholine-containing compounds as anticancer agents is one of the most extensively researched areas. nih.govresearchgate.netnih.govresearchgate.net The morpholine ring is a component of several clinically used and investigational anticancer drugs, where it often contributes to target binding and favorable pharmacokinetic properties. nih.gov

Numerous studies have reported the potent cytotoxic effects of morpholine derivatives against various human cancer cell lines.

Morpholine Substituted Quinazolines : A series of these derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. Compounds AK-3 and AK-10 were identified as the most active in the series, with IC₅₀ values in the low micromolar range, inducing cell death primarily through apoptosis. nih.gov

Morpholine-Substituted Tetrahydroquinolines : Designed as potential mTOR inhibitors, these derivatives showed potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cells. Compound 10e emerged as a particularly promising candidate, with an IC₅₀ value of 0.033 µM against the A549 cell line. mdpi.com

Table 1: Cytotoxicity of Selected Morpholine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| AK-3 | A549 | Lung | 10.38 ± 0.27 | nih.gov |

| AK-3 | MCF-7 | Breast | 6.44 ± 0.29 | nih.gov |

| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | nih.gov |

| AK-10 | A549 | Lung | 8.55 ± 0.67 | nih.gov |

| AK-10 | MCF-7 | Breast | 3.15 ± 0.23 | nih.gov |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | nih.gov |

| 10d | A549 | Lung | 0.062 ± 0.01 | mdpi.com |

| 10d | MCF-7 | Breast | 0.58 ± 0.11 | mdpi.com |

| 10d | MDA-MB-231 | Triple-Negative Breast | 1.003 ± 0.008 | mdpi.com |

| 10e | A549 | Lung | 0.033 ± 0.003 | mdpi.com |

| 10h | MCF-7 | Breast | 0.087 ± 0.007 | mdpi.com |

Molecular Targets and Receptor Modulation Studies

The biological activities of morpholine derivatives are underpinned by their interaction with specific molecular targets. Target-based drug discovery has been an effective strategy in developing novel therapeutics, and understanding how these compounds modulate key proteins and signaling pathways is crucial. nih.gov

A significant focus of research on morpholine derivatives has been their ability to inhibit key enzymes involved in disease progression, particularly in oncology.

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many human cancers. researchgate.netnih.gov The morpholine ring is a prominent feature in a large number of inhibitors developed against this pathway. researchgate.netresearchgate.net The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase hinge region, making it a valuable scaffold for designing PI3K/mTOR inhibitors. researchgate.netnih.gov

LY294002 : This compound, chemically known as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, was one of the first synthetic, potent, and specific inhibitors of PI3K, demonstrating that the morpholine moiety could be key to activity. nih.gov

Dual PI3K/mTOR Inhibitors : Due to the high structural similarity between the catalytic sites of PI3K and mTOR, dual inhibitors have been developed. nih.gov Many of these, such as those based on a morpholino-triazine scaffold, show potent, low nanomolar inhibition of both enzymes. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibiting VEGFR-2 is a validated anti-cancer strategy.

Antisense Morpholino Oligomers : Gene therapy approaches using antisense morpholino oligomers have been developed to modulate VEGFR-2. These agents can shift the expression from the membrane-bound, pro-angiogenic form (mVEGFR2) to a soluble, anti-angiogenic form (sVEGFR2), leading to reduced tumor vascularization and growth. nih.govnih.gov

Small Molecule Inhibitors : More conventionally, small molecule inhibitors targeting the kinase activity of VEGFR-2 have been developed. A series of quinazoline-based urea (B33335) derivatives were designed, with one compound (VEGFR-2-IN-27 ) incorporating a fluorine-substituted phenylurea moiety and demonstrating highly potent inhibition of VEGFR-2 with an IC₅₀ of 14.8 nM. medchemexpress.com

Table 2: Enzyme Inhibition Data for Selected Morpholine Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| LY294002 | PI3K | 1.40 µM | nih.gov |

| VEGFR-2-IN-27 | VEGFR-2 | 14.8 nM | medchemexpress.com |

| PKI-587 (a morpholino-triazine) | PI3Kα | 0.97 nM | nih.gov |

| PKI-587 (a morpholino-triazine) | mTOR | 1.6 nM | nih.gov |

Table 3: List of Compounds Mentioned

| Abbreviation / Code | Full Chemical Name |

|---|---|

| - | This compound |

| DMPBD | (E)-1-(3,4-dimethoxyphenyl) butadiene |

| - | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol |

| AK-3 | Structure defined in source nih.gov |

| AK-10 | Structure defined in source nih.gov |

| 10d | Structure defined in source mdpi.com |

| 10e | Structure defined in source mdpi.com |

| 10h | Structure defined in source mdpi.com |

| LY294002 | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one |

| VEGFR-2-IN-27 | Structure defined in source medchemexpress.com |

| PKI-587 | (A morpholino-triazine derivative) |

Receptor Affinity and Selectivity Profiling

The morpholine moiety is a key structural component in many biologically active compounds, contributing to their affinity and selectivity for a wide range of molecular targets. nih.gov The ability of the morpholine ring to influence the pharmacokinetic and pharmacodynamic properties of a molecule makes it a valuable scaffold in drug design. nih.govmdpi.comnih.gov

Derivatives of this compound have been investigated for their interactions with various receptors. For instance, a water-soluble analog of lobelane, GZ-793A, which contains a related structural motif, demonstrates high selectivity for the vesicular monoamine transporter-2 (VMAT2) with a Ki value of 30 nM. nih.govmedchemexpress.com This compound shows significantly lower affinity for α4β2* and α7* nicotinic receptors, indicating a high degree of selectivity for VMAT2. nih.govnih.gov In binding assays, GZ-793A did not significantly inhibit [³H]nicotine or [³H]methyllycaconitine binding at concentrations where it potently interacts with VMAT2. nih.gov

In a study of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine analogues, the morpholine compounds (compounds 8-10) exhibited only alpha-blocking activity on rat vas deferens, whereas their open-chain counterparts (compounds 5 and 6) showed both alpha-stimulating and alpha-blocking effects depending on the concentration. nih.gov This suggests that the cyclization to the morpholine structure can alter the receptor interaction profile, leading to more selective antagonism at alpha-adrenergic receptors. nih.gov

The affinity and selectivity of morpholine derivatives are influenced by the nature and position of substituents on both the morpholine and the aromatic rings. researchgate.net For example, the introduction of a 7-CF3SO2O- substituent into a tetrahydroisoquinoline core, combined with a 3-indolylpropenamido group, resulted in a compound with high D3 receptor affinity (pKi 8.4) and 150-fold selectivity over the D2 receptor. nih.gov This highlights the importance of specific structural modifications in achieving desired receptor binding profiles.

Table 1: Receptor Binding Affinities of Selected Morpholine Derivatives and Related Compounds

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| GZ-793A | VMAT2 | 30 nM | ~4-5 orders of magnitude greater selectivity for VMAT2 vs. α4β2 and α7 nicotinic receptors | nih.gov |

| GZ-793A | α4β2* Nicotinic Receptor | > 1 mM (estimated) | nih.gov | |

| GZ-793A | α7* Nicotinic Receptor | > 1 mM (estimated) | nih.gov | |

| Nicotine | [³H]nicotine binding site | 3.0 ± 0.2 nM | nih.gov | |

| Lobeline | [³H]nicotine binding site | 4.0 ± 0.1 nM | nih.gov | |

| Lobelane | [³H]nicotine binding site | 14.8 ± 1.68 µM | nih.gov | |

| Nicotine | [³H]methyllycaconitine binding site | 0.37 ± 0.08 µM | nih.gov | |

| Compound 31 | D3 Receptor | pKi 8.4 | 150-fold selective over D2 receptor | nih.gov |

In Vitro and In Vivo Efficacy Assessments

The in vitro and in vivo efficacy of morpholine-containing compounds has been demonstrated across a variety of biological systems and models. The morpholine scaffold is often associated with improved metabolic stability and desirable drug-like properties, which can translate to enhanced efficacy in vivo. nih.gov

GZ-793A, the VMAT2 inhibitor, has shown efficacy in vitro by inhibiting methamphetamine-evoked dopamine release from rat striatal slices in a concentration-dependent manner (0.3–100 µM). nih.gov It did not, however, evoke dopamine release on its own, nor did it inhibit nicotine- or electrical stimulation-evoked dopamine release, further supporting its selective mechanism of action against methamphetamine's effects. nih.gov In vivo, oral administration of GZ-793A dose-dependently decreased methamphetamine self-administration in rats, with the highest dose reducing infusions by approximately 85%. medchemexpress.com

In the context of anticancer research, morpholine-substituted tetrahydroquinoline derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines in vitro. mdpi.com For example, compound 10e was highly active against A549 lung cancer cells with an IC₅₀ of 0.033 µM, and compound 10h was most effective against MCF-7 breast cancer cells with an IC₅₀ of 0.087 µM. mdpi.com These compounds showed minimal toxicity towards normal Vero cells. mdpi.com Another study on a 3-(4-hydroxyphenyl)indoline-2-one derivative, ErSO, showed potent in vitro killing of ERα-positive breast cancer cells and profound in vivo efficacy against ERα-positive tumors in murine models, leading to tumor regression. nih.gov

The antifungal activity of morpholine derivatives has also been well-established. Silicon-containing morpholine analogues have shown potent in vitro activity against a range of human pathogenic fungi, including Candida albicans, Candida glabrata, and Aspergillus niger. nih.gov One sila-analogue, compound 24, exhibited superior fungicidal potential compared to the known antifungal agents fenpropimorph (B1672530) and amorolfine. nih.gov

Furthermore, studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine counterparts revealed that while some open-chain compounds had moderate beta-blocking effects on isolated guinea pig atria, the morpholine analogues were devoid of this activity, indicating that the ring structure influences in vitro cardiac effects. nih.gov

Table 2: In Vitro and In Vivo Efficacy of Selected Morpholine Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Reference |

| GZ-793A | In vitro: Methamphetamine-evoked dopamine release in rat striatal slices | Inhibited dopamine release with an IC₅₀ in the micromolar range. nih.gov | nih.gov |

| GZ-793A | In vivo: Methamphetamine self-administration in rats | Dose-dependently decreased methamphetamine self-administration. medchemexpress.com | medchemexpress.com |

| Morpholine-substituted tetrahydroquinolines (e.g., 10e, 10h) | In vitro: MTT assay against cancer cell lines | Potent and selective cytotoxicity against A549 and MCF-7 cells with IC₅₀ values in the nanomolar range. mdpi.com | mdpi.com |

| ErSO | In vitro: Cytotoxicity in ERα-positive breast cancer cells | Potent killing of cancer cells. nih.gov | nih.gov |

| ErSO | In vivo: ERα-positive tumor xenograft models | Induced significant tumor regression. nih.gov | nih.gov |

| Sila-morpholine analogue (Compound 24) | In vitro: Antifungal activity against pathogenic fungi | Superior fungicidal activity compared to fenpropimorph and amorolfine. nih.gov | nih.gov |

| Morpholine analogues of 1-(2,5-dimethoxyphenyl)-2-aminoethanols | In vitro: Isolated guinea pig atria | Lacked the beta-blocking activity observed in their open-chain counterparts. nih.gov | nih.gov |

Mechanism of Action Investigations of 2 3,4 Dimethoxyphenyl Morpholine Derivatives

Elucidation of Cellular and Subcellular Pathways

Derivatives of 2-(3,4-dimethoxyphenyl)morpholine are noted for their engagement with critical cellular signaling pathways, largely attributable to the presence of the morpholine (B109124) ring and the dimethoxyphenyl group. The morpholine moiety is a versatile scaffold in medicinal chemistry, known to be a component of compounds that interact with various cellular targets. nih.gov For instance, aryl-morpholine structures have been identified as interacting with the PI3K kinase family, and morpholine-azaindoles show interaction with cannabinoid receptors. researchgate.net

The PI3K/AKT/mTOR pathway, crucial for cell growth and survival, is a significant target for cancer therapeutics. nih.gov The dysfunction of this pathway is a key factor in cancer progression. nih.gov Thienopyrimidine derivatives containing a dimorpholine substitution have been developed as dual inhibitors of Class I PI3K and mTOR kinases. nih.gov Specifically, compound 14o from a study on these derivatives demonstrated modulation of the PI3K/AKT/mTOR pathway by inhibiting the phosphorylation of both AKT and S6 in human cancer cell lines. nih.gov

Furthermore, polyphenols, which include structures with methoxy (B1213986) groups similar to the dimethoxyphenyl moiety, are known to modulate neurotrophic signaling pathways. nih.gov These pathways, such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are initiated by the activation of Trk receptors and are vital for neuronal survival, growth, and synaptic plasticity. nih.gov

Role in Modulating Key Biological Processes

The structural components of this compound derivatives suggest their involvement in a range of key biological processes. The morpholine heterocycle is a feature in numerous bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties. nih.gov

One of the significant biological processes influenced by related compounds is multidrug resistance in cancer. This process often involves the P-glycoprotein (P-gp) multidrug transporter, which is an ATP-dependent efflux pump. nih.gov Verapamil, a compound containing a dimethoxyphenyl group, is a substrate for this pump. nih.gov This interaction suggests that derivatives of this compound could potentially modulate the activity of P-gp, thereby affecting how cancer cells handle chemotherapeutic agents. nih.gov

Additionally, the central nervous system (CNS) is a key area where morpholine-containing compounds are active. researchgate.net They are used to enhance potency, act as scaffolds, and modulate pharmacokinetic and pharmacodynamic properties of CNS-active drugs. researchgate.net These compounds are often structurally similar to endogenous neurotransmitters. researchgate.net

Interactions with Specific Biomolecules (e.g., Proteins, Enzymes, Receptors)

The interaction of this compound derivatives with specific biomolecules is a crucial aspect of their mechanism of action. The morpholine ring is a key component in inhibitors of various enzymes and can bestow selective affinity for a range of receptors. nih.gov

Enzymes: Morpholine derivatives have been identified as inhibitors of several enzyme classes. These include phosphoinositide 3-kinase (PI3K) and mTOR, as seen with dimorpholine substituted thienopyrimidines. nih.gov The morpholine ring is also frequently found in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of neurodegenerative diseases. researchgate.net

Receptors: The 2,5-dimethoxyphenyl moiety, structurally related to the 3,4-dimethoxyphenyl group, is a core component of ligands for serotonin receptors. frontiersin.orgnih.gov For instance, 2,5-dimethoxy-4-substituted phenethylamines show a binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor. frontiersin.org The psychedelic effects of compounds like 2,4,5-trimethoxyamphetamine (TMA-2) are believed to be mediated by agonistic binding to the 5-HT₂A receptor. frontiersin.org This suggests that the dimethoxyphenyl portion of this compound could direct its derivatives towards interaction with serotonin receptors.

The table below summarizes the biomolecular interactions of related compounds.

| Compound Class/Example | Interacting Biomolecule(s) | Type of Interaction |

| Dimorpholine substituted thienopyrimidines | PI3K, mTOR | Inhibition nih.gov |

| Morpholine-containing compounds | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Inhibition researchgate.net |

| 2,5-dimethoxy-4-substituted phenethylamines | 5-HT₂A and 5-HT₂C receptors | Binding/Agonism frontiersin.org |

| Verapamil (contains dimethoxyphenyl group) | P-glycoprotein (P-gp) | Substrate for transport nih.gov |

Metabolic Pathways and Pharmacokinetic Considerations for 2 3,4 Dimethoxyphenyl Morpholine Derivatives

Absorption and Distribution Studies

While specific absorption and distribution studies on 2-(3,4-dimethoxyphenyl)morpholine are not extensively detailed in the public domain, the general pharmacokinetic behavior of morpholine-containing compounds provides valuable insights. The morpholine (B109124) ring is often incorporated into drug candidates to enhance properties like blood solubility and brain permeability. nih.gov For instance, the morpholine moiety is known to improve the pharmacokinetic profile of certain inhibitors, suggesting good absorption and distribution characteristics. acs.org In the context of central nervous system (CNS) drugs, the morpholine ring is particularly advantageous due to its ability to improve passage through the blood-brain barrier. acs.orgnih.gov The weak basicity of the nitrogen atom and the presence of the oxygen atom contribute to a pKa value that enhances solubility and permeability. nih.gov

Biotransformation Processes (e.g., Demethylation, Conjugation, Ring Opening)

The metabolism of this compound derivatives can be expected to follow several key biotransformation pathways, including demethylation, conjugation, and ring opening, which are common for morpholine-containing compounds and molecules with dimethoxy-substituted phenyl rings.

Demethylation: O-demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) groups, such as the 3,4-dimethoxy substitution on the phenyl ring. nih.gov This process is often catalyzed by cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. nih.gov For example, 3′,4′-dimethoxyflavone undergoes O-demethylation to form hydroxylated metabolites. nih.gov It is plausible that this compound would be similarly metabolized, leading to the formation of mono- and di-hydroxylated phenyl derivatives.

Conjugation: Following phase I reactions like demethylation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions. Glucuronidation is a major conjugation pathway for hydroxylated compounds, enhancing their water solubility and facilitating their excretion. sci-hub.se

Ring Opening: The morpholine ring itself can be a site of metabolic transformation. Oxidative ring opening is a known metabolic pathway for morpholine derivatives. sci-hub.segoogle.com This can lead to the formation of various more polar metabolites. For instance, visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bonds of morpholine derivatives has been demonstrated, suggesting that such pathways are chemically feasible and could occur biologically. google.com The metabolism of the antidepressant viloxazine, which contains a morpholine ring, involves the opening of this ring. sci-hub.se

Excretion Pathways

The excretion of metabolites of this compound is anticipated to occur primarily through the kidneys, with the conjugated metabolites being sufficiently water-soluble for renal clearance. The specific excretion pathways would be dependent on the physicochemical properties of the parent compound and its metabolites.

Impact on Pharmacokinetic Profiles in Drug Design

The inclusion of the this compound scaffold in drug design can significantly influence the pharmacokinetic profile of a molecule. The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov

Improved Solubility and Permeability: The morpholine moiety can enhance aqueous solubility and permeability, which are critical for oral absorption and distribution. acs.orgresearchgate.net

Metabolic Stability: While subject to metabolism, the morpholine ring can also confer metabolic stability to a molecule, prolonging its half-life. nih.govnih.gov

CNS Penetration: For drugs targeting the central nervous system, the morpholine ring's ability to enhance blood-brain barrier permeability is a significant advantage. acs.orgnih.gov

The strategic incorporation of the this compound moiety offers a valuable tool for medicinal chemists to design drug candidates with improved "drug-like" properties and desirable pharmacokinetic profiles. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dimethoxyphenyl Morpholine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of a compound's biological activity. For a molecule like 2-(3,4-Dimethoxyphenyl)morpholine, docking studies would elucidate how its distinct moieties—the flexible morpholine (B109124) ring and the electron-rich dimethoxyphenyl group—contribute to binding affinity and selectivity.

While specific docking studies on this compound are not prominent, research on analogous structures provides valuable insights. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors have utilized molecular docking to predict binding interactions within the mTOR active site. mdpi.com These studies often reveal that the morpholine ring can form key hydrogen bonds and that its conformational flexibility allows it to fit snugly into binding pockets. e3s-conferences.orgsci-hub.se The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a feature that is critical for anchoring the ligand to specific amino acid residues. sci-hub.se

Similarly, the 3,4-dimethoxyphenyl group can engage in various non-covalent interactions, including:

Pi-Pi Stacking: Interaction with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Hydrogen Bonds: The methoxy (B1213986) groups can act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

No specific QSAR models for this compound have been published. However, a 3D-QSAR study on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as selective dopamine (B1211576) D4 receptor ligands offers a clear blueprint for how such an analysis would be approached. acs.orgnih.gov In that study, the GRID/GOLPE methodology was employed to understand the structure-activity relationship. The key findings from this analog study are summarized below.

Table 1: Insights from 3D-QSAR Analysis of Morpholine Analogs

| Structural Region | Influence on Affinity | Type of Interaction |

|---|---|---|

| Benzene (B151609) Ring Systems | Important | Steric and electronic fields |

| p-Chlorobenzyl Group | Important | Defines favorable steric volume |

| Morpholine Nitrogen | Important | Site for key electrostatic interactions |

This table is based on findings from a 3D-QSAR study on 2,4-disubstituted morpholine derivatives as dopamine D4 receptor ligands. acs.orgnih.gov

A QSAR model for a series including this compound would likely identify the steric bulk and electronic properties of the dimethoxyphenyl group as critical descriptors. The model would probably indicate that the spatial arrangement and hydrogen bonding capacity of the morpholine oxygen and nitrogen are crucial for activity.

Conformational Analysis and Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which has a rotatable bond between the two ring systems and a morpholine ring that can adopt different chair or boat conformations, this analysis is essential.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time, providing a detailed view of the conformational landscape and the stability of ligand-protein complexes. nih.gov MD simulations on morpholine-substituted tetrahydroquinoline derivatives have been used to validate docking results, confirming that the ligand remains stably bound in the protein's active site over simulation times of up to 100 nanoseconds. mdpi.com

Key insights that could be gained from MD simulations of this compound include:

Ring Pucker Analysis: Determining the preferred conformation of the morpholine ring (e.g., chair) and the energy barriers for interconversion.

Solvent Effects: Understanding how the presence of water or other solvents affects the molecule's conformation and interactions. rsc.org

Ligand-Protein Complex Stability: When docked into a protein, MD simulations can assess the stability of key hydrogen bonds and hydrophobic interactions over time.

These simulations are computationally intensive but provide an unparalleled level of detail about the dynamic nature of the molecule and its interactions. nih.gov

Prediction of Biological Activities and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, predicting the ADME properties of a compound is critical to avoid costly late-stage failures. In silico tools are widely used to estimate these properties based on a molecule's structure. eurekaselect.com For this compound, various ADME parameters can be predicted using computational models.

The morpholine ring is often incorporated into drug candidates to modulate physicochemical properties, such as improving solubility and metabolic stability. enamine.netnih.gov However, it can also be metabolically labile. enamine.net Computational predictions for this compound would likely focus on parameters derived from its structure, such as those listed in the table below.

Table 2: Predicted Physicochemical and ADME Properties for a Typical Morpholine-Containing Compound

| Property | Predicted Value/Characteristic | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | ~223.26 g/mol | Influences diffusion and absorption |

| LogP (Lipophilicity) | Moderate | Affects solubility, absorption, and BBB penetration |

| Hydrogen Bond Donors | 1 (from the morpholine NH) | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 3 (from the morpholine O and two methoxy O's) | Influences solubility and receptor binding |

| Polar Surface Area (PSA) | Low to Moderate | Correlates with membrane permeability |

| Blood-Brain Barrier (BBB) Permeation | Possible | A key property for CNS-active drugs nih.gov |

These values are estimations based on the general properties of similar chemical structures and are not from a direct experimental study of the title compound. eurekaselect.comnih.gov

These predictions help to classify the "drug-likeness" of a compound and identify potential liabilities that may need to be addressed through chemical modification.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.net These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity.

For this compound, quantum chemical calculations could be used to determine a variety of electronic parameters. While direct studies are absent, research on related molecules, such as 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one), demonstrates the utility of these methods. epstem.net

Key electronic properties that would be calculated include:

Optimized Molecular Geometry: Determining the most stable 3D structure by finding the minimum energy conformation, including precise bond lengths and angles.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms and a more positive potential near the morpholine N-H group.

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Morpholine-substituted tetrahydroquinoline |

| 2,4-disubstituted morpholines |

| 1,4-Oxazepanes |

| 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one) |

| Phenylalanine |

| Tyrosine |

Analytical Methodologies for the Research and Characterization of 2 3,4 Dimethoxyphenyl Morpholine

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and characterization of 2-(3,4-Dimethoxyphenyl)morpholine. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that reveals its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise structure of the molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, specific chemical shifts and coupling constants would be expected for the aromatic protons on the dimethoxyphenyl group, the methoxy (B1213986) protons, and the protons of the morpholine (B109124) ring. ¹³C NMR complements this by identifying the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer valuable structural information by showing how the molecule breaks apart. This data can be used to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching (from the ether and morpholine ring), and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic dimethoxyphenyl group would result in characteristic absorption maxima in the UV region of the spectrum. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. For instance, studies on similar morpholine derivatives have utilized UV-Vis spectroscopy to investigate charge-transfer complexes. nih.gov

A study on the synthesis of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, utilized FT-IR, ¹H and ¹³C-NMR, and ESI-MS for its structural characterization. mdpi.com Similarly, research on other morpholine derivatives has also relied on these spectroscopic techniques for confirmation of their synthesis. researchgate.net

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods are widely applied in pharmaceutical analysis, impurity profiling, and metabolism studies. medwinpublishers.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound. medwinpublishers.com By selecting an appropriate stationary phase (column) and mobile phase, a high degree of separation can be achieved. A UV detector is commonly coupled with HPLC for quantitative analysis. Chiral HPLC methods can also be developed to separate enantiomers if the molecule is chiral. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct analysis of this compound by GC might be possible, derivatization may be required to increase its volatility and thermal stability. nih.gov GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample. medwinpublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is recognized as a gold standard for the sensitive and specific analysis of a wide range of compounds, including those similar in structure to this compound. nih.gov This technique offers significant advantages in terms of sensitivity, specificity, and speed of analysis. nih.gov It is capable of simultaneously quantifying multiple analytes in complex matrices. nih.gov The development of multi-dimensional LC techniques, such as 2D-LC, further enhances the resolving power for complex samples. chromatographyonline.comresearchgate.net

A study on the analytical characterization of arylcyclohexylmorpholines, which are structurally related to this compound, employed chromatographic, mass spectrometric, and spectroscopic techniques for their identification and differentiation. researchgate.net

| Technique | Application for this compound | Key Information Provided |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |

| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Confirmation | Molecular formula (HRMS), fragmentation patterns. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of C-O, C-N, aromatic C-H bonds. |

| UV-Vis Spectroscopy | Quantitative Analysis, Electronic Structure | Absorbance maxima for quantification, information on conjugated systems. |

| HPLC | Separation and Quantification | Purity determination, quantification in various samples. |

| GC-MS | Separation and Identification of Volatile Components | Impurity analysis, identification of by-products. |

| LC-MS/MS | Highly Sensitive and Specific Quantification | Trace level analysis in complex matrices. |

Method Development and Validation in Analytical Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. ashdin.com This process involves establishing that an analytical procedure is suitable for its intended purpose. ijirt.org

The key steps in analytical method development include:

Defining the analytical objective: This includes determining the analyte of interest, the required sensitivity, and the sample matrix.

Literature review and selection of method: A thorough search of existing analytical methods for similar compounds helps in selecting the most appropriate technique.

Optimization of analytical parameters: This involves systematically adjusting parameters such as the mobile phase composition in HPLC, the temperature program in GC, or the ionization source settings in MS to achieve the desired performance.

Validation of the method: Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For instance, a developed GC-MS method for morpholine analysis reported a linearity range of 10–500 μg·L−1, with an LOD of 7.3 μg·L−1 and an LOQ of 24.4 μg·L−1. nih.gov The spiked recovery rate ranged from 94.3% to 109.0%, with intraday and interday repeatability of 2.0%–4.4% and 3.3%–7.0%, respectively, indicating good accuracy and precision. nih.gov

Impurity Profiling and Purity Assessment in Research Samples

Impurity profiling is the identification, quantification, and characterization of impurities in a substance. medwinpublishers.com The presence of impurities, even in small amounts, can significantly impact the properties and biological activity of a compound. nih.gov Therefore, a thorough assessment of the purity of research samples of this compound is essential.

Sources of impurities can include:

Starting materials and reagents: Impurities present in the initial chemicals used for synthesis. medwinpublishers.com

Intermediates and by-products: Compounds formed during the synthetic process. medwinpublishers.comnih.gov

Degradation products: Impurities formed during storage or upon exposure to light, heat, or humidity. nih.gov

Residual solvents: Solvents used in the synthesis or purification process that are not completely removed. medwinpublishers.comnih.gov

The analytical techniques used for impurity profiling are primarily high-resolution chromatographic methods such as HPLC and GC-MS, often coupled with mass spectrometry for structural elucidation of the impurities. nih.gov Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are often performed to identify potential degradation products and to develop stability-indicating methods. researchgate.net

Regulatory agencies have stringent requirements for the control of impurities in pharmaceutical products. researchgate.netnih.gov The identification and characterization of impurities are crucial for ensuring the safety and efficacy of any compound intended for further investigation. nih.gov

Advanced Research Applications and Future Perspectives

Rational Design and Synthesis of Novel 2-(3,4-Dimethoxyphenyl)morpholine-Based Therapeutics

The rational design of new therapeutic agents based on the this compound scaffold is a highly active area of research, driven by an understanding of its structure-activity relationships (SAR). The morpholine (B109124) ring is frequently used in medicinal chemistry for its favorable physicochemical, metabolic, and biological properties. nih.govsci-hub.se It is synthetically versatile and can be readily incorporated as a building block or constructed through various synthetic methodologies. nih.govsci-hub.se The 3,4-dimethoxyphenyl group is also crucial, with research showing it can enhance biological activity by forming key interactions within the hydrophobic pockets of target enzymes. nih.gov

A prominent example of rational design involves the development of kinase inhibitors. In the design of novel dual EGFR/HER2 inhibitors, a hybridization approach combining thiazole (B1198619) and pyrazoline fragments has been utilized. nih.govresearchgate.net Within these hybrids, the inclusion of a 3,4-dimethoxyphenyl moiety was found to increase activity, suggesting it plays a critical role in binding. nih.gov Similarly, research into PI3K/MEK bifunctional inhibitors has highlighted the importance of the morpholine ring. nih.gov Studies on ZSTK474, a PI3K inhibitor containing two morpholine groups, demonstrated that replacing even one morpholine with a piperazine (B1678402) group led to a significant reduction in inhibitory activity. nih.gov This underscores the sensitivity of this region and the critical role of the morpholine oxygen in target engagement. nih.gov

The synthesis of these complex molecules often involves multi-step processes. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a biologically active compound, utilizes a morpholinone derivative, specifically N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, as a key intermediate. researchgate.net Such synthetic strategies allow for the precise construction of molecules with desired stereochemistry and functional group placement, paving the way for more potent and selective drugs. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of ZSTK474 Analogs on PI3K Isoform Inhibition

| Compound | Morpholine Replacement Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

| ZSTK474 | - (Reference) | 3.9 | 20.8 | 15.6 | 3.9 |

| Analog 2a | Piperazine | >1000 | >1000 | >1000 | >1000 |

| Analog 2b | N-acetylpiperazine | 2.9 | 21.0 | 12.0 | 4.8 |

| Analog 6l | 2-Aminoethylamine | 1000 | 2500 | 1500 | 1000 |

| Analog 6m | 2-N-Methylethylamine | >2500 | >2500 | >2500 | >2500 |

Data sourced from studies on PI3K inhibitor derivatives. nih.gov

Development as Chemical Biology Tools and Probes

The development of small-molecule probes is essential for dissecting complex biological pathways and identifying novel drug targets. nih.gov The this compound scaffold is well-suited for creating such chemical biology tools. The morpholine moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, which are crucial for effective probes in cellular and in vivo models. nih.govsci-hub.se

Synthetic lethal screening, a chemical biology strategy, uses small molecules to selectively target cells with specific genetic alterations, such as oncogene expression. nih.gov This approach has led to the discovery of novel molecular probes with nanomolar potencies that can be used to identify oncogene-specific pathways. nih.gov While not always containing the exact this compound structure, the principles of probe development highlight the need for scaffolds that can be systematically modified to optimize potency and selectivity. nih.gov The modular nature of the this compound structure, with distinct and modifiable phenyl and morpholine rings, makes it an excellent candidate for creating libraries of compounds for such screening campaigns.

Furthermore, the thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine, serves as a precursor for building blocks in medicinal chemistry. mdpi.com The sulfur atom in the thiomorpholine ring increases lipophilicity and provides a "soft spot" for metabolism via oxidation, a property that can be exploited in probe design to study metabolic pathways. mdpi.com

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is due to its frequent appearance in bioactive molecules and approved drugs, where it contributes to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govresearchgate.net As a scaffold, morpholine is versatile, allowing for substitutions that can interact with a wide range of biological targets, including enzymes and receptors. nih.govsci-hub.se Its ability to increase potency and provide drug-like properties has been demonstrated in numerous in vivo studies. nih.govsci-hub.se

This privileged nature is evident in the broad spectrum of biological activities exhibited by molecules containing this scaffold, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net Its presence in compounds under structure-activity relationship (SAR) investigation often leads to enhanced activity or selectivity, solidifying its importance as a foundational structure in the development of new medicines. sci-hub.se

Exploration of Emerging Research Areas and Uncharted Pharmacological Space

While research on this compound-based compounds has been fruitful, particularly in oncology and neuroscience, significant uncharted pharmacological space remains to be explored. The inherent versatility of the scaffold opens doors to new therapeutic applications.

Future research is likely to focus on several key areas:

Novel Anticancer Agents: Building on the success of kinase inhibitors, researchers are designing novel derivatives targeting different aspects of cancer cell biology. This includes developing bifunctional molecules that can inhibit two distinct signaling pathways simultaneously, such as the PI3K and MEK pathways, to overcome drug resistance. nih.gov Further exploration of these compounds against a wider range of cancer cell lines, including those resistant to current therapies, is a promising avenue. mdpi.commdpi.com

Infectious Diseases: The structural motifs present in this compound are also found in agents with activity against various pathogens. For example, tetrahydroisoquinoline-based compounds have been investigated as inhibitors of Mycobacterium tuberculosis. nih.gov The morpholine scaffold itself is present in antifungal and antibacterial agents. mdpi.com This suggests that derivatives of this compound could be rationally designed to target infectious agents.

Neurodegenerative and Psychiatric Disorders: The morpholine ring is a component of compounds targeting central nervous system (CNS) receptors. nih.gov Given the role of pathways like mTOR in neurological function, which can be modulated by morpholine-containing inhibitors, there is potential to develop new treatments for diseases such as Alzheimer's and schizophrenia. mdpi.com

Metabolic Diseases: The morpholine scaffold has been incorporated into antidiabetic drug candidates, and the related thiomorpholine has also been used in this field. mdpi.com This indicates a potential role for this compound derivatives in modulating metabolic pathways, an area that warrants further investigation.

The continued exploration of this scaffold, through combinatorial synthesis and high-throughput screening, will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)morpholine, and how are intermediates validated?

The synthesis of morpholine derivatives often involves multi-step reactions. For analogs like dimethomorph ([ISO-approved name: (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine]), key steps include:

- Friedel-Crafts acylation to introduce the acryloyl group to the morpholine ring.

- Cross-coupling reactions to attach substituted phenyl groups (e.g., 3,4-dimethoxyphenyl) .

Intermediates are validated via HPLC-UV (e.g., impurity profiling with a limit of ≤0.5% total impurities) and NMR to confirm regioselectivity .

Basic: How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in (Z)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113 K.

- Refinement : R factor = 0.062, wR = 0.115, with a data-to-parameter ratio of 12.9 .

Key metrics include bond length accuracy (mean σ(C–C) = 0.003 Å) and torsional angles to confirm stereochemistry.

Advanced: How can researchers resolve contradictions in impurity profiles during synthesis?

Impurity thresholds (e.g., ≤0.1% for individual impurities) require rigorous reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). For example:

| Impurity | Relative Retention Time (ri/rs) | Acceptance Limit (%) |

|---|---|---|

| Monobenzyl analogue | 1.24 | ≤2.2 |

| Total impurities | — | ≤0.5 |

| Discrepancies arise from reaction conditions (e.g., temperature, catalyst purity). Method validation per ICH Q2(R1) guidelines is critical . |

Advanced: What pharmacological mechanisms are hypothesized for this compound derivatives?

While direct data on this compound is limited, analogs like Dimeclophenone (a coronary vasodilator) suggest:

- Receptor binding : Interaction with adrenergic or serotonin receptors due to the morpholine core’s electron-rich nitrogen.

- Metabolic stability : The 3,4-dimethoxyphenyl group enhances lipophilicity, impacting blood-brain barrier permeability .

In vitro assays (e.g., radioligand displacement) and in silico docking (using AutoDock Vina) are recommended for validation.

Advanced: How are analytical methods optimized for quantifying trace isomers in morpholine derivatives?

Chiral separations require HPLC with polysaccharide-based columns (e.g., Chiralpak IA). For example:

- Mobile phase : n-Hexane/ethanol (85:15 v/v) with 0.1% trifluoroacetic acid.

- Detection : Polarimetric or circular dichroism (CD) detectors for enantiomeric excess (ee) calculation .